molecular formula C10H10ClFO3 B2628070 Ethyl 2-chloro-6-fluoro-3-methoxybenzoate CAS No. 1397199-44-8

Ethyl 2-chloro-6-fluoro-3-methoxybenzoate

Cat. No.: B2628070
CAS No.: 1397199-44-8
M. Wt: 232.64
InChI Key: JISAAXNTIUEJPA-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-fluoro-3-methoxybenzoate is a substituted benzoate ester featuring a benzene ring with three distinct substituents: a chlorine atom at position 2, a fluorine atom at position 6, and a methoxy group (-OCH₃) at position 2. The ethyl ester group (-COOCH₂CH₃) is attached to the carboxylic acid moiety. Its molecular formula is C₁₀H₁₀ClFO₃, with a molecular weight of 232.64 g/mol . The compound has been assigned conflicting CAS numbers (890092-06-5 and 1379295-48-3), though the latter corresponds to a structural analog with a methyl (-CH₃) group instead of methoxy at position 3 .

Properties

IUPAC Name

ethyl 2-chloro-6-fluoro-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO3/c1-3-15-10(13)8-6(12)4-5-7(14-2)9(8)11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISAAXNTIUEJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-6-fluoro-3-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-chloro-6-fluoro-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-fluoro-3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-6-fluoro-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-6-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of ethyl 2-chloro-6-fluoro-3-methoxybenzoate vary in substituent positions, functional groups, or ester moieties. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Ester Group Molecular Formula Molecular Weight (g/mol) CAS Number Availability
This compound 2-Cl, 3-OCH₃, 6-F Ethyl C₁₀H₁₀ClFO₃ 232.64 890092-06-5 Discontinued
Ethyl 6-chloro-2-fluoro-3-methoxybenzoate 6-Cl, 3-OCH₃, 2-F (isomer) Ethyl C₁₀H₁₀ClFO₃ 232.64 Not provided Available
Ethyl 2-chloro-6-fluoro-3-methylbenzoate 2-Cl, 3-CH₃, 6-F Ethyl C₁₀H₁₀ClFO₂ 216.64 1379295-48-3 Available
Tert-butyl 2-chloro-6-fluoro-3-methoxybenzoate 2-Cl, 3-OCH₃, 6-F Tert-butyl C₁₂H₁₄ClFO₃ 260.69 Not provided Discontinued
Ethyl 2-methoxybenzoate 2-OCH₃ (no Cl/F) Ethyl C₁₀H₁₂O₃ 180.20 7335-26-4 Available
Ethyl 2-fluoro-6-methylbenzoate 2-F, 6-CH₃ (no Cl/OCH₃) Ethyl C₁₀H₁₁FO₂ 182.20 90259-30-6 Available

Key Findings from Comparative Analysis:

Substituent Position and Bioactivity: Positional isomers (e.g., ethyl 6-chloro-2-fluoro-3-methoxybenzoate) exhibit distinct steric and electronic profiles. Swapping Cl and F positions (2 vs.

Ethyl esters balance hydrophobicity and synthetic feasibility, making them preferred intermediates in pharmaceutical chemistry .

Halogen Substitution :

  • The chlorine atom at position 2 contributes to electron-withdrawing effects, stabilizing the aromatic ring and influencing reactivity in cross-coupling reactions.
  • Fluorine at position 6 enhances metabolic resistance and bioavailability, a common strategy in drug design .

Commercial Accessibility :

  • This compound’s discontinued status highlights challenges in sourcing, necessitating in-house synthesis or reliance on analogs like ethyl 6-chloro-2-fluoro-3-methoxybenzoate .

Notes on Discrepancies and Limitations

  • Synthesis Challenges: Limited data on synthetic routes for the target compound contrast with well-documented methods for analogs (e.g., 75% yield for ethyl 2-fluoro-6-methylbenzoate) .
  • Regulatory and Safety Data : Absence of detailed toxicological or regulatory information in public domains necessitates caution in industrial applications.

Biological Activity

Ethyl 2-chloro-6-fluoro-3-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following features:

  • Chemical Formula : C₉H₈ClF O₂
  • Molecular Weight : Approximately 232.64 g/mol
  • Functional Groups : Contains a benzoate ester functional group, chlorine, fluorine, and a methoxy group.

The presence of these substituents affects its reactivity and potential interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The chloro and fluoro substituents enhance the compound's binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets, potentially leading to antimicrobial or anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For example:

  • Minimum Inhibitory Concentration (MIC) : The compound has demonstrated MIC values comparable to established antibiotics, indicating strong antimicrobial potential.
Bacterial StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus6.3Ceftriaxone6.3
Escherichia coli12.5Benzylpenicillin25

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Cytotoxic Activity

In addition to antimicrobial effects, this compound has been investigated for its cytotoxic properties against cancer cell lines. Preliminary studies indicate that it may induce apoptosis in certain cancer cells, although further research is needed to elucidate the precise mechanisms involved.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated various derivatives of benzoate compounds, including this compound. Results indicated that modifications in the structure significantly influenced antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on different cancer cell lines. The results showed promising activity, suggesting potential applications in cancer therapy .

Applications in Drug Development

Due to its unique structure and demonstrated biological activities, this compound is being explored for various applications:

  • Antimicrobial Agent : Potential development as a new class of antibiotics targeting resistant strains.
  • Anticancer Therapeutics : Investigated for use in formulations aimed at treating specific types of cancer.

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